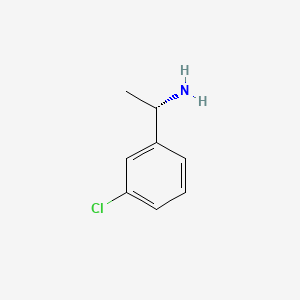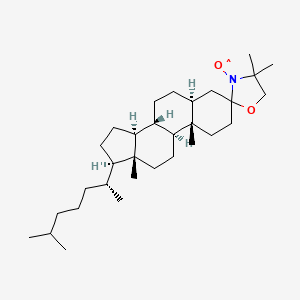
CID 2724316
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 2724316, also known as 1-(4-methoxyphenyl)-3-(4-nitrophenyl) urea, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
CID 2724316 has shown promising applications in various research fields, including cancer research, neurobiology, and immunology. In cancer research, CID 2724316 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, CID 2724316 has been shown to modulate the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 has been found to regulate the activity of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses.
Wirkmechanismus
The mechanism of action of CID 2724316 is not fully understood, but it has been proposed to act through multiple targets, such as ion channels, receptors, and enzymes. CID 2724316 has been found to block the activity of the TRPM8 ion channel, which is involved in cold sensation and pain perception. It has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune responses. Moreover, CID 2724316 has been found to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation.
Biochemische Und Physiologische Effekte
CID 2724316 has been found to have various biochemical and physiological effects, depending on the target and the concentration used. For example, at low concentrations, CID 2724316 has been found to enhance the activity of the TRPM8 ion channel, while at high concentrations, it blocks its activity. Similarly, CID 2724316 has been found to have biphasic effects on the activity of the P2X7 receptor, with low concentrations enhancing its activity and high concentrations inhibiting it. Moreover, CID 2724316 has been found to induce apoptosis and cell cycle arrest in cancer cells, and to modulate the activity of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
CID 2724316 has several advantages for lab experiments, including its small size, high purity, and availability from commercial sources. Moreover, CID 2724316 has been found to have high stability in various solvents and at different pH values. However, CID 2724316 also has some limitations, such as its low water solubility, which may affect its bioavailability and toxicity. Moreover, CID 2724316 has been found to have some off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
CID 2724316 has several potential future directions for research, including its applications in drug discovery, neurobiology, and immunology. In drug discovery, CID 2724316 may be used as a lead compound for the development of novel drugs for cancer and inflammatory diseases. In neurobiology, CID 2724316 may be used to study the activity of ion channels and receptors, which are involved in synaptic transmission and neuronal excitability. In immunology, CID 2724316 may be used to study the regulation of immune cells, such as T cells and macrophages, which are involved in inflammation and immune responses. Moreover, further studies are needed to understand the mechanism of action of CID 2724316 and its potential off-target effects.
Conclusion:
CID 2724316 is a promising compound for scientific research, with potential applications in cancer research, neurobiology, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of CID 2724316 and its applications in various research fields.
Synthesemethoden
CID 2724316 can be synthesized using different methods, including the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate in the presence of a base, or the reaction of 4-methoxyphenyl isocyanate with 4-nitroaniline in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-LJGTUOGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369126 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2724316 | |
CAS RN |
55569-61-4 |
Source


|
| Record name | AC1MC4OB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

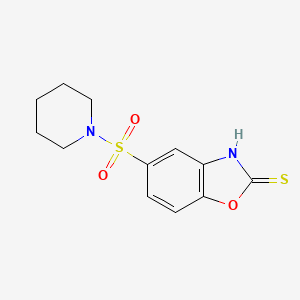

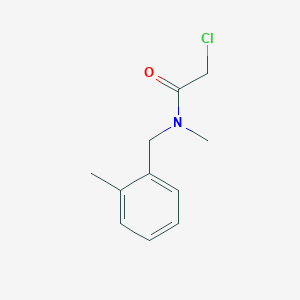
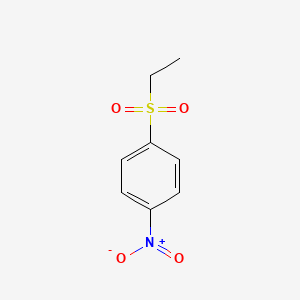
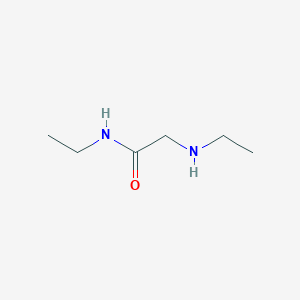




![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
